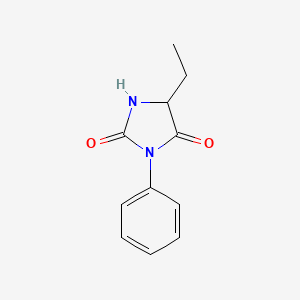

5-Ethyl-3-phenylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGUOSCZMIGSRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 Ethyl 3 Phenylimidazolidine 2,4 Dione Scaffolds

Hydrolytic Pathways of Imidazolidine-2,4-dione Derivatives

The stability of the imidazolidine-2,4-dione ring to hydrolysis is a key factor in its suitability as a drug scaffold. Hydrolysis typically involves the cleavage of one or more of the amide bonds within the five-membered ring.

Under acidic conditions, the hydrolysis of imidazolidine-2,4-dione derivatives can proceed through several pathways. For instance, the hydrolysis of iminohydantoins, which are structurally related to imidazolidine-2,4-diones, generates a tetrahedral intermediate identical to the one formed during the cyclization of hydantoic acid amides. wikipedia.orgnih.gov The ultimate products of this hydrolysis are determined by the breakdown of this intermediate. wikipedia.orgnih.gov Studies on 5-substituted 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones under acidic conditions (0.001–1 M HCl) showed that hydantoins were the exclusive products. wikipedia.orgnih.gov The reaction was found to be zero-order with respect to the proton concentration, indicating that the imine is fully protonated before the rate-limiting step. wikipedia.orgnih.gov

A proposed mechanism for the acid-catalyzed hydrolysis of iminohydantoins involves the attack of water on the protonated imine, which is the rate-limiting step. nih.gov This is supported by a solvent kinetic isotope effect (kH/kD) of 1.72 and small steric effects from methyl substitution at the C-5 position. nih.gov

In the context of DNA damage, the hydantoin (B18101) ring itself can be formed from the oxidation of purine (B94841) bases and is also subject to hydrolytic ring-opening. scirp.orgacs.org For example, spiroiminodihydantoin, an oxidation product of guanine, can convert to guanidinohydantoin (B12948520) through a process that involves acid-assisted hydration of a carbonyl group, leading to the formation of a gem-diol, subsequent ring-opening, and decarboxylation. scirp.orgacs.org The hydrolysis of hydantoins can also yield amino acids. For instance, hydantoin itself reacts with hot, dilute hydrochloric acid to produce glycine. wikipedia.org

Table 1: Conditions and Products of Imidazolidine-2,4-dione Derivative Hydrolysis

| Derivative | Conditions | Key Intermediates | Products | Reference |

|---|---|---|---|---|

| 5-substituted 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones | 0.001–1 M HCl | Tetrahedral intermediate | Hydantoins | wikipedia.orgnih.gov |

| Spiroiminodihydantoin | Acidic (e.g., pH 3.5) | Gem-diol, Carbamate (B1207046) intermediate | Guanidinohydantoin | scirp.orgacs.org |

| Hydantoin | Hot, dilute HCl | Not specified | Glycine | wikipedia.org |

Nucleophilic and Electrophilic Substitution Reactions on the Imidazolidine-2,4-dione Ring System

The imidazolidine-2,4-dione ring possesses multiple sites for both nucleophilic and electrophilic attack, allowing for a wide range of substitution reactions to modify its structure and properties. The two nitrogen atoms and the carbon at the C-5 position are particularly important in this regard.

Nucleophilic Substitution: The nitrogen atoms of the hydantoin ring can act as nucleophiles. The N-3 hydrogen is more acidic (pKa ≈ 9) than the N-1 hydrogen, making deprotonation at N-3 generally more favorable. thieme-connect.de Consequently, alkylation or acylation reactions under basic conditions often occur at the N-3 position. thieme-connect.de However, exclusive N-1 alkylation can be achieved under specific conditions, such as using sodium hydride in N,N-dimethylformamide (DMF) or by employing a protection-deprotection strategy. thieme-connect.de Nucleophilic substitution is a key step in the synthesis of various imidazolidinone derivatives with potential biological activities. nih.gov

Electrophilic Substitution: The imidazole (B134444) ring system, in general, is susceptible to electrophilic attack. For imidazoles, electrophilic attack typically occurs at the N-3 (pyridine-like) nitrogen. nih.gov The C-5 position of the hydantoin ring behaves like a reactive methylene (B1212753) group, especially when flanked by two carbonyl groups, making it a site for electrophilic substitution. thieme-connect.de This position can undergo reactions like Knoevenagel condensation with aldehydes. thieme-connect.de Palladium-catalyzed arylation reactions have been extensively studied on the imidazole core, with regioselectivity being a key challenge. nih.gov The C-5 position is generally the most reactive towards standard electrophilic aromatic substitution due to its higher nucleophilicity compared to the C-2 and C-4 positions. nih.gov

Oxidation and Reduction Transformations of the Imidazolidine-2,4-dione Moiety and its Substituents

Oxidation: The imidazolidine-2,4-dione ring can undergo oxidation at various positions. For example, 1,5-dimethyl-4-imino-3-(4-nitrophenyl)imidazolidin-2-one is readily oxidized in a THF solution containing peroxides to form the corresponding 5-hydroxy derivative. nih.govresearchgate.net In biological systems, purine bases in DNA, such as cytosine and thymine, can be oxidized to form hydantoins over time. wikipedia.org

Reduction: The carbonyl groups of the hydantoin ring are susceptible to reduction. The reduction of hydantoins with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at room temperature can yield the corresponding 4-hydroxy-2-imidazolidinones in high yields. scirp.orgresearchgate.net The presence of a Boc group at the N-1 position was found to be effective in promoting this reduction. scirp.org

A different outcome is observed when the reduction is carried out with a sodium borohydride-boron trifluoride etherate system. This combination leads to the formation of 2-imidazolidinones, where the C-4 carbonyl is reduced to a methylene group. researchgate.net The reactivity of the hydantoin during these reductions is dependent on the substituents present on the ring. scirp.orgresearchgate.net Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) can be used to reduce substituents on the hydantoin ring, such as the hydrogenolysis of a benzyl (B1604629) ester group, without affecting the core ring structure. nih.gov

Table 2: Reduction of Hydantoin Derivatives

| Hydantoin Derivative | Reducing Agent/Conditions | Product | Reference |

|---|---|---|---|

| Various substituted hydantoins | NaBH₄, Methanol | 4-Hydroxy-2-imidazolidinones | scirp.orgresearchgate.net |

| Various substituted hydantoins | NaBH₄, Boron trifluoride etherate | 2-Imidazolidinones | researchgate.net |

| Hydantoin with benzyl ester substituent | H₂, Pd/C | Hydantoin with carboxylic acid substituent (via hydrogenolysis) | nih.gov |

Rearrangement Reactions Involving Imidazolidine-2,4-dione Structures

The imidazolidine-2,4-dione scaffold can participate in or be formed through various rearrangement reactions. A notable example is the photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones. This reaction is catalyzed by a chiral diarylketone and proceeds through a selective hydrogen atom transfer (HAT) from one enantiomer, leading to the formation of an achiral radical intermediate that then rearranges to enrich the other enantiomer. acs.org

Hydantoins can also be synthesized via rearrangements. For instance, the Hofmann rearrangement of malonamides, which involves an isocyanate intermediate, can lead to the formation of the hydantoin ring. nih.gov In a different approach, the synthesis of highly substituted chiral hydantoins from dipeptides is proposed to involve a Mumm rearrangement as part of the mechanism. organic-chemistry.org Furthermore, a methoxide-catalyzed rearrangement of methyl (S)-dihydroorotate to methyl hydantoin-5-acetate has been reported. tandfonline.com More complex rearrangements, such as the reaction of urea-tethered nitrile anions with benzo-fused nitrogen heterocycles, result in ring expansion to form iminohydantoin-bridged medium rings, which can then be hydrolyzed to the corresponding hydantoins. nih.gov

Elucidation of Reaction Mechanisms and Identification of Intermediates

Understanding the reaction mechanisms for the formation of the imidazolidine-2,4-dione ring is crucial for developing new synthetic methodologies and controlling the stereochemistry of the products.

The Bucherer-Bergs reaction is a classic multi-component reaction for synthesizing hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. nih.gov Mechanistic considerations suggest that various equilibria are established in the reaction mixture. nih.gov

More recently, a three-component reaction of ethyl pyruvate, p-anisidine (B42471), and phenyl isocyanate has been studied to form a 5-ethoxy-5-methyl-3-phenylimidazolidine-2,4-dione derivative. Two complementary mechanistic pathways have been proposed. One pathway involves the initial formation of a urea (B33335) derivative from p-anisidine and phenyl isocyanate, which then condenses with ethyl pyruvate. The other pathway suggests an initial reaction between the amine and the ketoester. mdpi.com

The synthesis of N-3 and C-5 substituted imidazolidine-2,4-diones can also be achieved by reacting α-amino acids with isocyanates or isothiocyanates. organic-chemistry.org This process involves the formation of an intermediate aroylimidazolidinic acid which then cyclizes upon heating in an acidic solution. organic-chemistry.org

The cyclization of α-ureido esters is a common route to hydantoins. nih.gov Detailed studies on the acid-catalyzed hydrolysis of 4-imino-imidazolidin-2-ones have provided insights into the reverse reaction: the cyclization of hydantoic acid amides. These studies have unequivocally proven that the formation of the tetrahedral intermediate is the rate-determining step in the cyclization process. nih.govresearchgate.net

The synthesis of highly substituted chiral hydantoins from simple dipeptides under mild conditions has been achieved through a Tf₂O-mediated dual activation of an amide and a Boc-protecting group. This reaction proceeds via amide activation, followed by intramolecular cyclization. nih.gov

Intramolecular condensation reactions, such as the Dieckmann condensation, provide a useful analogy for the ring-closing step in hydantoin synthesis. The Dieckmann cyclization involves the intramolecular reaction of a diester to form a cyclic β-keto ester, driven by the deprotonation of the acidic α-hydrogen of the product. masterorganicchemistry.com This principle of an intramolecular nucleophilic attack followed by the elimination of a leaving group is central to many hydantoin cyclization mechanisms.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Ethyl 3 Phenylimidazolidine 2,4 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within the 5-Ethyl-3-phenylimidazolidine-2,4-dione framework can be determined.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. For a derivative like 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, the ¹H NMR spectrum in deuterated methanol (B129727) (CD₃OD) reveals characteristic signals. The ethoxy group, for instance, presents as two distinct double quartets at approximately δH = 3.53 ppm and δH = 3.85 ppm, which is indicative of a diastereotopic methylene (B1212753) group within the ethyl moiety. mdpi.com The methyl group attached to the five-membered ring typically appears as a singlet around δH = 1.52 ppm. mdpi.com The aromatic protons of the phenyl group will resonate in the downfield region of the spectrum, typically between δH = 7.24 and 7.31 ppm, often as a complex multiplet.

A representative ¹H NMR data table for a 5-Ethyl-3-phenylimidazolidine-2,4-dione derivative is provided below:

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| -OCH₂CH₃ | 1.13 | Triplet | 3H | |

| -CH₂CH₃ | 4.03 | Quartet | 2H | |

| Aromatic-H | 7.24-7.31 | Multiplet | 5H | |

| N-H | 8.62 | Singlet | 1H | |

| N-H | 6.1 | Singlet | 1H | |

| C-H (ring) | 5.38 | Singlet | 1H |

This table is illustrative and based on data for a related pyrimidine (B1678525) structure. Actual values for 5-Ethyl-3-phenylimidazolidine-2,4-dione may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of a derivative such as 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, the carbonyl carbons of the imidazolidine-2,4-dione ring are typically observed at downfield chemical shifts, for instance, at δC = 149.5 ppm and 166.3 ppm. mdpi.com The quaternary stereogenic carbon at the 5-position shows a signal around δC = 86.1 ppm. mdpi.com The carbons of the ethyl group and any other substituents will also have characteristic chemical shifts. DEPT experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups, thus confirming the assignments made from the broadband-decoupled ¹³C NMR spectrum.

An illustrative ¹³C NMR data table for a related heterocyclic compound is shown below:

| Carbon | Chemical Shift (δ) in ppm |

| -OCH₂C H₃ | 14.12 |

| -C H₃ (ring) | 18.55 |

| C -H (ring) | 55.59 |

| -OC H₂CH₃ | 59.97 |

| Aromatic C -H | 126.56, 127.88, 128.66 |

| Quaternary Aromatic C | 143.73 |

| C =O (ring) | 153.73, 165.65 |

This table is based on data for a related pyrimidine structure. Actual values for 5-Ethyl-3-phenylimidazolidine-2,4-dione may vary.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. sdsu.edu For 5-Ethyl-3-phenylimidazolidine-2,4-dione, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu This experiment is vital for assigning the proton and carbon spectra in tandem.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range couplings). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular framework by connecting different spin systems. For example, HMBC correlations would be expected from the protons of the ethyl group to the C5 carbon of the imidazolidine (B613845) ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a 5-Ethyl-3-phenylimidazolidine-2,4-dione derivative will exhibit characteristic absorption bands. The most prominent of these are the strong stretching vibrations of the two carbonyl (C=O) groups within the hydantoin (B18101) ring, which typically appear in the region of 1700-1800 cm⁻¹. For instance, a derivative showed a strong absorption at ν = 1728 cm⁻¹ for the amide and urea (B33335) C=O bonds. mdpi.com The stretching vibrations of the N-H bonds usually appear as a broad band in the range of 3100-3300 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations are observed between 2900 and 3100 cm⁻¹. mdpi.com Furthermore, C-N stretching and aromatic C-C stretching vibrations can be seen at lower wavenumbers, around 1406 cm⁻¹ and 1511 cm⁻¹, respectively. mdpi.com

A summary of typical IR absorption bands is presented in the table below:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 |

| C-H (Aromatic & Aliphatic) | Stretching | 2900 - 3100 |

| C=O (Amide/Urea) | Stretching | 1700 - 1800 |

| C=C (Aromatic) | Stretching | ~1511 |

| C-N | Stretching | ~1406 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. nih.gov For 5-Ethyl-3-phenylimidazolidine-2,4-dione, the molecular formula is C₁₁H₁₂N₂O₂.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly useful for analyzing complex mixtures and for structural elucidation. nih.govmdpi.com In an LC-MS/MS experiment, the parent ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the connectivity of the molecule. For example, the loss of the ethyl group or cleavage of the imidazolidine ring would produce characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Elucidation

A table summarizing crystallographic data for a related compound is provided below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2175 (2) |

| b (Å) | 15.5036 (5) |

| c (Å) | 15.3736 (5) |

| β (°) | 98.012 (1) |

| Volume (ų) | 1467.45 (8) |

| Z | 4 |

Data from a study on 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. researchgate.net

Determination of Molecular Conformation and Stereochemistry

The three-dimensional structure of 5-ethyl-3-phenylimidazolidine-2,4-dione and its derivatives is crucial for understanding their chemical behavior and potential biological activity. X-ray crystallography has been an indispensable tool for elucidating the precise molecular conformation and stereochemistry of these compounds.

In derivatives such as 3-ethyl-5,5-diphenylimidazolidine-2,4-dione, the central five-membered imidazolidine-2,4-dione ring is not perfectly flat. Studies have shown that this ring can be slightly ruffled or deviate from planarity. For instance, in one analysis of a 3-(2-bromoethyl)-5,5-diphenylimidazolidine-2,4-dione (B13994624) derivative, the imidazolidine ring had a root-mean-square deviation of 0.0192 Å from its mean plane, with atoms alternately positioned above and below this plane. researchgate.net Similarly, the imidazolidine ring in 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione also shows a slight deviation from planarity. iaea.org

The substituents on the imidazolidine ring adopt specific spatial arrangements to minimize steric hindrance. The phenyl rings attached to the C5 position are typically rotated significantly out of the plane of the central heterocycle. In 3-ethyl-5,5-diphenylimidazolidine-2,4-dione, the two phenyl rings were found to be inclined to the five-membered ring by dihedral angles of 60.03° and 63.04°. researchgate.net For a bromoethyl derivative, these angles were 63.60° and 76.4°. researchgate.net In a related compound, 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, both aromatic substituents also adopt a twisted conformation relative to the heterocyclic ring. mdpi.com This twisted orientation is a common feature, preventing steric clashes with other groups on the ring. mdpi.com

The stereogenic center at the C5 position is a key feature of many of these derivatives. For example, in 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, the C5 carbon is a quaternary stereocenter. mdpi.com The presence of this chiral center can lead to the existence of enantiomers, and their synthesis can result in racemic mixtures. nih.gov Spectroscopic techniques like NMR are vital for confirming the structure and stereochemistry. In the 1H NMR spectrum of the aforementioned ethoxy derivative, the diastereotopic methylene protons of the ethoxy group appear as distinct double quartets, confirming their non-equivalence due to the adjacent chiral center. mdpi.com

| Compound | Imidazolidine Ring Conformation | Phenyl Ring Dihedral Angles | Key Stereochemical Features |

| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | Slightly deviated from planar | 60.03° and 63.04° | C5 is a quaternary center |

| 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione | Slightly ruffled (rms deviation = 0.0192 Å) | 63.60° and 76.4° | C5 is a quaternary center |

| 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione | Planar arrangement | Twisted conformation | C5 is a quaternary stereogenic carbon |

Analysis of Intermolecular Interactions and Crystal Packing Features (e.g., hydrogen bonding networks, C-H...π interactions)

The solid-state architecture of 5-ethyl-3-phenylimidazolidine-2,4-dione derivatives is governed by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonds and C-H...π contacts, dictate how the molecules arrange themselves in the crystal lattice, influencing physical properties like melting point and solubility.

Hydrogen bonding is a predominant feature in the crystal packing of these compounds. The N-H group of the imidazolidine ring commonly acts as a hydrogen bond donor, while the carbonyl oxygens (C=O) serve as acceptors. In the crystal structure of 3-ethyl-5,5-diphenylimidazolidine-2,4-dione, N—H⋯O hydrogen bonds link molecules to form chains. researchgate.net Similar N—H⋯O interactions are observed in derivatives like 3-(2-bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, where they form inversion dimers. researchgate.net

Weaker C—H⋯O hydrogen bonds also play a significant role in stabilizing the crystal structure. These interactions can connect the primary hydrogen-bonded chains into more complex, higher-dimensional networks. For example, in 3-ethyl-5,5-diphenylimidazolidine-2,4-dione, C—H⋯O bonds help link adjacent chains into ribbons. researchgate.net In the bromoethyl analog, C—H⋯O bonds connect the N—H⋯O-linked dimers into layers, which are then further assembled into a three-dimensional network by additional C—H⋯O bonds. researchgate.net

| Compound Derivative | Hydrogen Bonding Types | Supramolecular Assembly | C-H...π Interactions |

| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | N—H⋯O, C—H⋯O | Chains linked into ribbons | Present, tying chains together |

| 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione | N—H⋯O, C—H⋯O | Dimers connected into layers, forming a 3D network | Present, connecting layers |

| 3-[2-(Morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione | N—H⋯O, C—H⋯O | Helical chains | Present, connecting helical chains |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. It provides a crucial verification of a synthesized molecule's empirical formula by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values based on its proposed structure. This method serves as a primary checkpoint for purity and structural confirmation.

For novel imidazolidine-2,4-dione derivatives, successful synthesis is routinely confirmed by elemental analysis. The close agreement between the found and calculated values provides strong evidence that the target compound has been synthesized with a high degree of purity. For instance, in the synthesis of various 5,5-disubstituted hydantoin derivatives, elemental analysis was a key characterization step. The data for representative compounds demonstrates the typical precision required. researchgate.net

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) |

| 5-Ethyl-5-phenethylimidazolidine-2,4-dione (Hyd9) | C₁₄H₁₈N₂O₂ | C | 68.27 | 68.22 |

| H | 7.37 | 7.33 | ||

| N | 11.37 | 11.39 | ||

| 5-Allyl-5-phenylimidazolidine-2,4-dione (Hyd10) | C₁₂H₁₂N₂O₂ | C | 66.65 | 66.69 |

| H | 5.59 | 5.62 | ||

| N | 12.95 | 12.91 |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

The synthesis of 5-ethyl-3-phenylimidazolidine-2,4-dione derivatives often results in crude products containing unreacted starting materials, byproducts, or process-related impurities. Advanced chromatographic techniques are therefore essential for both assessing the purity of the final compound and for isolating it from the reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for purity assessment. A reverse-phase HPLC method was successfully developed to detect and quantify a process-related impurity in Mephenytoin (B154092) (5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione), a close structural analog. tsijournals.com The method could separate the main compound from an impurity present at a level of 0.15%. tsijournals.com Such methods are critical for quality control in pharmaceutical applications, where even minor impurities must be identified and characterized. tsijournals.com The HPLC profiles of various imidazolidine-2,4-dione standards have been established, providing a basis for their detection and quantification in different matrices. researchgate.net

For the isolation of specific compounds or impurities for structural elucidation, preparative HPLC is employed. In the case of the Mephenytoin impurity, a preparative reverse-phase LC method was used to isolate a sufficient quantity of the substance for subsequent spectroscopic analysis (IR, NMR, MS). tsijournals.com The collected fractions were concentrated, and the purified compound was extracted to yield a sample with over 99% purity. tsijournals.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another advanced technique used for the analysis of volatile and semi-volatile derivatives. Although it may require derivatization to increase the volatility of the hydantoin compounds, GC-MS provides excellent separation and definitive identification based on mass spectra. iaea.org It has been used for screening potential migrants from polymeric coatings, including degradation products of additives that may share structural similarities with hydantoin derivatives. mdpi.com

Standard column chromatography is also widely used for the purification of these compounds on a laboratory scale. For example, 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione was purified by column chromatography on silica (B1680970) gel, followed by crystallization, to afford the final product in high purity. mdpi.com In some cases, simple liquid-liquid extraction protocols can be designed to purify intermediates without resorting to more complex chromatographic methods. nih.govacs.org

Computational Chemistry and Molecular Modeling Investigations of 5 Ethyl 3 Phenylimidazolidine 2,4 Dione Derivatives

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the intrinsic properties of molecules. These methods allow for the detailed examination of electronic structure, conformational preferences, and reactivity, providing a fundamental understanding of a molecule's behavior at the atomic and electronic levels.

Electronic Structure and Properties Calculation

DFT calculations are widely employed to determine the electronic properties of imidazolidine-2,4-dione derivatives. These calculations provide valuable information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive.

For instance, studies on the parent hydantoin (B18101) (imidazolidine-2,4-dione) ring have utilized DFT with the B3LYP functional to optimize the structure and calculate electronic parameters. tandfonline.com The molecular electrostatic potential (MEP) is another important property derived from DFT calculations. The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to understanding how the molecule will interact with other molecules, including biological targets. tandfonline.com

Table 1: Representative Calculated Electronic Properties for Hydantoin Derivatives (Illustrative)

| Property | Value | Method | Reference |

| HOMO Energy | -6.8 eV | DFT/B3LYP | tandfonline.com |

| LUMO Energy | -1.2 eV | DFT/B3LYP | tandfonline.com |

| Energy Gap (ΔE) | 5.6 eV | DFT/B3LYP | tandfonline.com |

| Dipole Moment | 3.5 D | DFT/B3LYP | tandfonline.com |

Note: The values in this table are illustrative and based on general findings for the hydantoin scaffold, not specifically for 5-Ethyl-3-phenylimidazolidine-2,4-dione.

Conformational Analysis and Tautomeric Stability Evaluation

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of a biological target. Conformational analysis of 5-Ethyl-3-phenylimidazolidine-2,4-dione derivatives involves identifying the most stable spatial arrangements of the atoms. The presence of the flexible ethyl group and the rotatable phenyl group suggests that the molecule can adopt multiple conformations.

The relative energies of different conformers can be calculated using quantum chemical methods. For example, in a study of hydantoin-based peptidomimetics, conformational analysis revealed the presence of stable secondary structures like α-helices and β-turns, stabilized by intramolecular hydrogen bonds. acs.org While 5-Ethyl-3-phenylimidazolidine-2,4-dione does not form such complex secondary structures, the orientation of the phenyl ring relative to the imidazolidine-2,4-dione core is a key conformational feature. X-ray crystallography studies of related compounds, such as 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione, show that the phenyl rings are significantly inclined with respect to the five-membered ring. researchgate.net

Tautomerism, the interconversion of structural isomers that differ in the position of a proton, is another important aspect to consider for imidazolidine-2,4-diones. The imidazolidine-2,4-dione ring can exist in different tautomeric forms, such as the keto-enol form. libretexts.org DFT calculations can be used to evaluate the relative stabilities of these tautomers. For the related thiazolidine-2,4-dione system, DFT studies have shown that the diketo form is generally the most stable, but the relative energies of the enol forms can be influenced by substitution. researchgate.net The predominance of a particular tautomer can have significant implications for the molecule's hydrogen bonding capacity and its interactions with biological receptors.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the molecular basis of their activity.

Prediction of Binding Modes with Biological Macromolecules

For 5-Ethyl-3-phenylimidazolidine-2,4-dione derivatives, which are known for their potential anticonvulsant activity, a primary biological target is the voltage-gated sodium channel. nih.govmedcraveonline.com Molecular docking studies on hydantoin derivatives have been performed to investigate their binding to these channels. medcraveonline.commedcraveonline.com These studies typically involve docking the small molecule into the known binding site of the protein and scoring the different poses based on their predicted binding affinity.

The results of docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, docking studies of phenytoin (B1677684) (5,5-diphenylhydantoin) and its Schiff base derivatives have been used to explore their interactions with opioid receptors, suggesting a potential mechanism of action. nih.gov In another study, docking of hydantoin-based drugs into the active site of the enzyme GABA-AT was performed to understand their anticonvulsant effects. researchgate.net

While specific docking results for 5-Ethyl-3-phenylimidazolidine-2,4-dione are not detailed in the provided search results, studies on structurally similar imidazolidine-2,4-dione derivatives targeting protein tyrosine phosphatase 1B (PTP1B) have shown that the imidazolidine-2,4-dione scaffold can form crucial hydrogen bonds with key amino acid residues in the active site. nih.gov

Elucidation of Protein-Ligand Interaction Energetics

Beyond predicting the binding pose, molecular docking and more advanced computational methods like molecular dynamics (MD) simulations can provide insights into the energetics of protein-ligand interactions. researchgate.net The binding free energy, which is a measure of the affinity of a ligand for its target, can be estimated. This energy is composed of both enthalpic contributions (from interactions like hydrogen bonds and van der Waals forces) and entropic contributions (related to changes in conformational freedom upon binding). nih.gov

For example, a study on hydantoin-based drugs and their interaction with the CYP3A4 enzyme calculated binding affinities, with values around -7.6 to -8.6 kcal/mol, indicating favorable binding. researchgate.net MD simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the interactions and their stability. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors (numerical representations of chemical structure) with the observed biological activity.

QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thus prioritizing the synthesis of the most promising candidates. Various statistical methods are used to build QSAR models, including multiple linear regression (MLR) and artificial neural networks (ANN). researchgate.net

For imidazolidine-2,4-dione derivatives, QSAR studies have been conducted to understand the structural requirements for their activity as PTP1B inhibitors. researchgate.netnih.gov In one such study, a 3D-QSAR approach using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was employed. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. The CoMSIA model developed for a series of imidazolidine-2,4-dione derivatives showed good predictive power, with a predicted correlation coefficient (r²pred) of 0.836. nih.gov

The descriptors used in QSAR models can be of various types, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). The quality of a QSAR model is assessed by several statistical parameters, as illustrated in the table below.

Table 2: Key Statistical Parameters in QSAR Modeling

| Parameter | Description | Good Value |

| r² (Coefficient of Determination) | A measure of the goodness of fit of the model. | Close to 1 |

| q² or r²cv (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r²pred (External Validation r²) | A measure of the external predictive ability of the model on a test set. | > 0.6 |

| SEE (Standard Error of Estimate) | A measure of the absolute error of the model. | Low value |

QSAR studies on anticonvulsant compounds have highlighted the importance of lipophilicity (logP) and the conformation of the phenyl rings for activity. nih.govnih.gov By applying these QSAR principles to 5-Ethyl-3-phenylimidazolidine-2,4-dione derivatives, it is possible to guide the design of new analogs with potentially enhanced anticonvulsant properties.

Development of 2D- and 3D-QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are essential for predicting the activity of novel compounds and optimizing lead candidates.

2D-QSAR: In two-dimensional QSAR, the models are built using descriptors that are derived from the 2D representation of the molecule. A notable QSAR study was conducted on a series of thirty-nine imidazolidine-2,4-dione derivatives to understand their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes research. researchgate.net In this research, electronic properties were calculated at the quantum level using the B3LYP hybrid functional and a 6-31G(d) basis set. researchgate.net The reliability of the theoretical approach was validated by benchmarking against experimental data. researchgate.net A variety of molecular descriptors were calculated and used for the QSAR analysis, including thermodynamic, electronic, and topological parameters. researchgate.net

3D-QSAR: Three-dimensional QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize information from the 3D structure of the molecules. These models map the steric and electrostatic fields of a set of aligned molecules to correlate them with their biological activities. bohrium.com For classes of compounds like imidazolidine-2,4-diones, 3D-QSAR can provide a visual representation of which regions of the molecule are favorable or unfavorable for activity, guiding rational drug design. bohrium.com For example, a 3D-QSAR study on related 2,4-thiazolidinediones as PTP1B inhibitors was developed based on conformations from molecular dynamics simulations, yielding a robust pharmacophoric model. bohrium.com

Application of Artificial Neural Networks and Multiple Regression Analysis in QSAR

To build the predictive models from the calculated molecular descriptors, various statistical methods are employed. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are two of the most common approaches.

Multiple Regression Analysis (MLR): MLR is a statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov In the QSAR study of imidazolidine-2,4-dione derivatives against PTP1B, an MLR model was developed. researchgate.net While useful and easily interpretable, MLR models are limited to capturing linear relationships. nih.gov

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. They are capable of modeling highly complex and non-linear relationships between molecular descriptors and activity. acs.org For the imidazolidine-2,4-dione derivatives, an ANN with a 6-4-1 architecture was developed and showed significant superiority over the MLR model. researchgate.net The statistical results demonstrated that the ANN model had better predictive power, as indicated by its higher correlation coefficient and lower error values. researchgate.net This highlights the ability of ANNs to capture the intricate relationships governing the bioactivity of these compounds.

Below is a table comparing the statistical results of the MLR and ANN models developed for the imidazolidine-2,4-dione derivatives. researchgate.net

| Parameter | MLR Model | ANN Model |

| Correlation Coefficient (R²) | 0.84 | 0.98 |

| Adjusted R² | 0.82 | 0.98 |

| Cross-validation R² (Q²) | 0.76 | 0.94 |

| Standard Deviation | 0.32 | 0.11 |

| Table based on statistical results from a QSAR study on imidazolidine-2,4-dione derivatives. researchgate.net |

Crystallographic Data Analysis and Solid-Form Landscape Prediction

The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form, dramatically influence its stability, solubility, and bioavailability. Computational methods are increasingly used to predict and analyze the solid-form landscape of molecules like 5-Ethyl-3-phenylimidazolidine-2,4-dione.

Crystallographic analysis of related compounds, such as 3-allyl-5,5-diphenylimidazolidine-2,4-dione, provides foundational data for these computational studies. bohrium.com The precise atomic coordinates, bond lengths, and angles obtained from X-ray diffraction experiments are used to validate and benchmark computational models.

| Compound | Formula | Crystal System | Space Group | Ref. |

| 3-allyl-5,5-diphenylimidazolidine-2,4-dione | C₁₈H₁₆N₂O₂ | Monoclinic | P2₁/c | bohrium.com |

| Representative crystallographic data for an imidazolidine-2,4-dione derivative. |

Computational Assessment of Polymorphism and Solvate Formation

Polymorphism is the ability of a compound to exist in more than one crystal structure. Predicting these polymorphs is a major challenge in pharmaceutical development. Crystal Structure Prediction (CSP) methods are employed to generate and rank the energies of thousands of hypothetical crystal packings. nih.govchemrxiv.org

A comprehensive computational study on three structurally related imidazolidine-2,4-dione APIs—nitrofurantoin, furazidin, and dantrolene—demonstrated the power of this approach. nih.govresearchgate.net The study aimed to understand why these molecules show different propensities to form polymorphs, hydrates, and solvates. nih.gov Using CSP, researchers analyzed the crystal energy landscapes, which involves calculating lattice energies and considering conformational flexibility. researchgate.netresearchgate.net The findings indicated that the propensity to form solvates was linked to the relative packing efficiency of the pure polymorphs and the molecule's ability to pack efficiently in various arrangements. nih.gov

Prediction of Hydrogen Bonding Patterns and Packing Efficiencies

The stability of a crystal structure is largely determined by its network of intermolecular interactions, particularly hydrogen bonds. Computational models can predict the likely hydrogen bonding patterns that molecules like 5-Ethyl-3-phenylimidazolidine-2,4-dione will form. The imidazolidine-2,4-dione (hydantoin) scaffold contains two hydrogen bond donors (N-H groups) and two acceptors (C=O groups), making it prone to forming robust, self-complementary hydrogen bonds.

In many crystal structures of hydantoin derivatives, a common motif is the formation of centrosymmetric dimers through N-H···O=C hydrogen bonds. These dimers can then act as building blocks, further assembling into layers or three-dimensional networks via weaker C-H···O or C-H···π interactions. bohrium.com Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing insights into the packing efficiency and stability of the crystal lattice. bohrium.com

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions. nih.gov

For derivatives of 5-Ethyl-3-phenylimidazolidine-2,4-dione, MD simulations have been particularly useful in the context of drug-receptor interactions. Studies involving imidazolidine-2,4-dione derivatives as PTP1B inhibitors have used MD simulations to assess the stability of the ligand-protein complex. bohrium.com These simulations, often run for hundreds of nanoseconds, can confirm whether a ligand remains stably bound in the active site of its target protein. bohrium.com The results can reveal key hydrogen bonds and hydrophobic interactions that stabilize the complex and provide insights into the dynamic behavior of flexible loops within the protein's active site upon ligand binding. nih.gov This information is crucial for validating docking poses and understanding the molecular basis of a compound's inhibitory activity.

Structure Activity Relationship Sar Studies and Biological Target Elucidation of Imidazolidine 2,4 Dione Derivatives

General Principles of SAR for Imidazolidine-2,4-dione Core Modifications

The biological activity of imidazolidine-2,4-dione derivatives is fundamentally governed by the interplay between the central hydantoin (B18101) ring and its appended substituents. researchgate.net SAR studies have shown that modifications at the N-1, N-3, and C-5 positions are particularly critical in defining the pharmacological effects of these compounds. researchgate.net The process of drug discovery for this class of molecules involves a rational design approach, exploring a wide range of structural variations to enhance receptor binding and bioavailability. researchgate.net

Key strategies in the molecular modification of the imidazolidine-2,4-dione core include:

Substitution at the C-5 position: Introducing dialkyl, aryl, or other functional groups at this position significantly influences activity. Many potent derivatives feature disubstitution at C-5. researchgate.net

Substitution at the Nitrogen atoms (N-1 and N-3): The addition of substituents to one or both nitrogen atoms can modulate the compound's polarity, metabolic stability, and target affinity. researchgate.net

Fused and Spirocyclic Systems: The creation of fused-ring systems, where the hydantoin ring is part of a larger polycyclic structure, or spirohydantoins, has led to compounds with unique biological profiles. researchgate.netresearchgate.net

These modifications aim to produce a biological response through molecular interactions with specific targets, and understanding these relationships is crucial for the development of new therapeutic agents.

Investigation of Substituent Effects on Biological Activity Profiles

The specific substituents on the imidazolidine-2,4-dione ring dictate the compound's biological activity profile, including its potency and target selectivity.

The presence of a phenyl group at the N-3 position of the imidazolidine-2,4-dione ring is a key structural feature in several biologically active compounds. For instance, the compound 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) was synthesized and selected for psychopharmacological evaluation based on its structural similarity to the known anticonvulsant phenytoin (B1677684). nih.gov Studies on IM-3 revealed that it possesses antinociceptive effects in mice, suggesting that the N-3 phenyl group is compatible with this type of activity. nih.gov

The specific placement of substituents on the heterocyclic core is critical. Studies on related phenyl-imidazole derivatives have shown that substituting the N-1 position can lead to a complete loss of activity, whereas substitution at the N-3 position is tolerated and can result in compounds that are equipotent to the unsubstituted parent molecule. nih.gov This highlights that the nitrogen atom at the N-3 position may be less critical for binding to certain biological targets, such as the heme iron in indoleamine 2,3-dioxygenase, allowing for substitution at this site without compromising activity. nih.gov This principle of positional importance is a key consideration in the rational design of new derivatives.

Substitution at the C-5 position of the imidazolidine-2,4-dione ring is a cornerstone of its diverse pharmacology. When two different groups, such as an ethyl and a phenyl group, are attached to the C-5 carbon, as seen in 5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione (Mephenytoin), this carbon becomes a chiral center. nih.gov The existence of stereoisomers (enantiomers) is significant because biological systems are inherently chiral, and different enantiomers of a drug can exhibit markedly different pharmacological activities and metabolic fates. The anticonvulsant mephenytoin (B154092) is a well-known example where the C-5 position is asymmetrically substituted. nih.gov The ethyl group, in combination with another substituent at C-5, is therefore a critical determinant of the molecule's three-dimensional structure and its subsequent interaction with biological targets.

A wide array of aromatic and aliphatic substituents have been explored to modulate the biological activity of imidazolidine-2,4-dione derivatives. The nature and even the position of these substituents can have a profound impact on efficacy.

For example, in a series of thiazolidine-2,4-dione derivatives, which are structurally related to imidazolidine-2,4-diones, the position of an ethoxy group on a C-5 benzylidene substituent was found to be critical. nih.govscholarsportal.info Shifting the ethoxy group from the 4-position to the 2-position on the phenyl ring resulted in a significant improvement in the compound's ability to inhibit cell proliferation and induce apoptosis. nih.govscholarsportal.info

Other structural modifications have also yielded compounds with notable activities. The presence of a chlorine atom on a substituent has been linked to antibacterial effects in some imidazolidine (B613845) derivatives. researchgate.net Furthermore, the incorporation of a cinnamic acid moiety into an imidazolidine-2,4-dione structure produced derivatives with good inhibitory activity against lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases. nih.gov The table below summarizes the effects of various substituents.

| Core Structure | Substituent & Position | Observed Biological Activity | Reference |

|---|---|---|---|

| Imidazolidine-2,4-dione | Cinnamic acid-based groups at C-5 | LYP inhibitory activity | nih.gov |

| Imidazolidine-2,4-dione | 5,5'-Diaryl groups | Diverse biological activities, including as cholera toxin inhibitors | researchgate.net |

| Thiazolidine-2,4-dione | 2-ethoxy-benzylidene at C-5 | Improved inhibition of cell proliferation and apoptosis induction | nih.govscholarsportal.info |

| Imidazolidine | Substituents containing chlorine atoms | Inhibitory effects on bacteria like Staphylococcus aureus and Escherichia coli | researchgate.net |

| Imidazolidine | Trimethoxybenzylidene group at C-4 | Promising in vitro schistosomicidal activity | scielo.br |

Mechanisms of Biological Action at the Molecular and Cellular Level

The therapeutic effects of imidazolidine-2,4-dione derivatives often stem from their ability to modulate fundamental cellular processes, such as programmed cell death.

A significant mechanism of action for the antitumor activity of many imidazolidine-2,4-dione and related heterocyclic compounds is the induction of apoptosis. nih.govnih.gov Apoptosis is a form of programmed cell death that is essential for eliminating cancerous cells. nih.gov Compounds from this class can trigger apoptosis by intervening in specific signaling cascades within the cell.

One of the primary pathways targeted is the mitochondrial apoptotic pathway, which is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins. nih.gov This family includes anti-apoptotic proteins like Bcl-2, which prevent cell death, and pro-apoptotic proteins like Bax, which promote it. nih.gov Research has shown that certain imidazole (B134444) and benzimidazole (B57391) derivatives induce apoptosis by decreasing the expression of Bcl-2 while simultaneously increasing the expression of Bax. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio disrupts mitochondrial function and initiates the apoptotic cascade. nih.gov In fact, some research efforts have specifically focused on designing imidazolidine-2,4-dione derivatives as direct inhibitors of anti-apoptotic Bcl-2 proteins. nih.gov

The activation of the apoptotic pathway ultimately leads to the engagement of a family of proteases called caspases. The upregulation of Bax and downregulation of Bcl-2 often result in the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3), which are responsible for the systematic dismantling of the cell. nih.govmdpi.com Studies on related thiazolidine-2,4-diones have confirmed their ability to significantly increase both early and late-stage apoptosis in cancer cell lines, often by causing cell cycle arrest which precedes cell death. nih.gov

| Compound/Derivative Class | Cell Line | Effect on Bcl-2 | Effect on Bax | Other Effects | Reference |

|---|---|---|---|---|---|

| Imidazole Derivative (4f) | HeLa | Decreased | Increased | Increased Caspase-3 expression | nih.gov |

| Benzimidazole Derivatives (4c, 4e) | PC-3 | Decreased | Increased | Increased Caspase-3 and Caspase-8 levels | mdpi.com |

| Thiazolidine-2,4-dione Derivative (22) | MCF-7 | Not specified | Not specified | Increased early and late apoptosis | nih.gov |

| Imidazolidine-2,4-dione Derivatives | K562, PC-3 | Designed as inhibitors of anti-apoptotic Bcl-2 proteins | Inhibited cell growth | nih.gov |

Inhibition of Cell Proliferation and Interference with Cell Cycle Progression

No specific studies detailing the effects of 5-Ethyl-3-phenylimidazolidine-2,4-dione on the inhibition of cell proliferation or interference with cell cycle progression were identified. Research on related hydantoin derivatives shows varied biological activities, including potential anticancer properties, but this cannot be directly attributed to the specified compound.

Disruption of Critical Cellular Signaling Pathways

There is no available data in the searched literature that describes the disruption of critical cellular signaling pathways by 5-Ethyl-3-phenylimidazolidine-2,4-dione . While other imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives have been shown to inhibit pathways such as the Raf/MEK/ERK and PI3K/Akt signaling cascades, these findings are not specific to 5-Ethyl-3-phenylimidazolidine-2,4-dione.

Cellular Membrane Permeabilization Mechanisms

Specific information regarding cellular membrane permeabilization by 5-Ethyl-3-phenylimidazolidine-2,4-dione is not available. However, the general class of hydantoin anticonvulsants, which includes isomers of the target compound like Ethotoin (B1671623) and Phenytoin, is known to act on cellular membranes. Their primary mechanism involves modulating voltage-gated sodium channels. rxlist.comdrugs.com They stabilize the channel in its inactivated state, which limits the repetitive firing of neurons that underlies seizure activity. rxlist.comdrugs.compharmacy180.com This action is a form of ion channel inhibition rather than a general permeabilization of the membrane. The mechanism for the specific isomer, Ethotoin (3-ethyl-5-phenylimidazolidine-2,4-dione), is believed to be very similar to that of Phenytoin, involving the stabilization of the seizure threshold and preventing the spread of seizure activity by lowering sodium ion influx. drugbank.comfda.gov

Enzyme Inhibition and Nucleic Acid Synthesis Interference

No studies were found that investigated the effect of 5-Ethyl-3-phenylimidazolidine-2,4-dione on enzyme inhibition or nucleic acid synthesis. Other hydantoin derivatives have been explored for various enzyme-inhibiting activities, such as aldose reductase inhibition, but these are not linked to the specific compound .

Ultrastructural Alterations in Target Organisms

There is no information available describing any ultrastructural alterations in target organisms caused by 5-Ethyl-3-phenylimidazolidine-2,4-dione .

Identification and Characterization of Specific Molecular Targets

Specific molecular targets for 5-Ethyl-3-phenylimidazolidine-2,4-dione have not been identified or characterized in the available literature. The primary target for its anticonvulsant isomers is the voltage-gated sodium channel on neuronal membranes. rxlist.compharmacy180.com

A review of studies on Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors did not identify 5-Ethyl-3-phenylimidazolidine-2,4-dione as an inhibitor or a compound of interest for this target. Research into PTP1B inhibitors has focused on other chemical scaffolds, and no connection to the specified compound has been established.

Compound and Isomer Information

The table below clarifies the distinction between the requested compound and its more extensively researched isomers.

| Compound Name | Structure | Key Information |

| 5-Ethyl-3-phenylimidazolidine-2,4-dione | The specific compound of interest. | Lacks specific research data for the outlined biological activities. |

| Ethotoin | 3-ethyl-5-phenylimidazolidine-2,4-dione | An anticonvulsant isomer. Mechanism involves blocking voltage-gated sodium channels. drugbank.comwikipedia.orgnih.gov |

| Nirvanol | 5-ethyl-5-phenylimidazolidine-2,4-dione | An anticonvulsant and a metabolite of the drug Mephenytoin. wikipedia.orgnih.govnih.gov |

| Phenytoin | 5,5-diphenylimidazolidine-2,4-dione | A widely used anticonvulsant whose mechanism of blocking sodium channels is a model for other hydantoins. pharmacy180.compcbiochemres.com |

Cannabinoid CB1 Receptor Binding and Modulation

The imidazolidine-2,4-dione scaffold has been a subject of investigation for its potential interaction with the cannabinoid CB1 receptor, a key target in the regulation of appetite, pain, and mood. While direct studies on the CB1 receptor binding profile of 5-Ethyl-3-phenylimidazolidine-2,4-dione (also known as Ethotoin) are not extensively documented in the available literature, research on structurally related derivatives provides valuable insights into the structure-activity relationships (SAR) of this chemical class at the CB1 receptor.

Studies have focused on modifications at the N1, N3, and C5 positions of the imidazolidine-2,4-dione ring to optimize affinity and selectivity for the CB1 receptor. For instance, a series of 1,3,5-triphenylimidazolidine-2,4-dione derivatives has been synthesized and evaluated, revealing that these compounds can act as inverse agonists at the CB1 receptor. drugbank.comdrugcentral.org Notably, derivatives such as 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione have demonstrated high affinity for the human CB1 receptor. drugcentral.orgnih.gov The nature of the substituents on the phenyl rings at the N1 and N3 positions significantly influences the binding affinity.

Furthermore, the replacement of the oxygen atom at the C2 position with a sulfur atom, to form 2-thioxoimidazolidin-4-ones (thiohydantoins), has been shown to increase affinity for the CB1 receptor while maintaining the inverse agonist functionality. nih.govebi.ac.ukresearchgate.net Specifically, compounds like 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one and 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one have been identified as having very high affinity for the CB1 receptor within the hydantoin and thiohydantoin series. nih.gov

These findings underscore the therapeutic potential of imidazolidine-2,4-dione derivatives as modulators of the CB1 receptor, with applications in conditions like obesity and metabolic syndrome. drugbank.comdrugcentral.orgnih.gov However, it is crucial to note that the specific binding characteristics of 5-Ethyl-3-phenylimidazolidine-2,4-dione at the CB1 receptor remain to be elucidated through direct experimental evaluation.

Table 1: Cannabinoid CB1 Receptor Binding Affinity of Selected Imidazolidine-2,4-dione Derivatives

| Compound Name | Structure | Receptor Affinity (Ki) | Functional Activity |

| 1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | Phenyl groups at N1, N3, and C5 with chloro substitutions | High affinity for human CB1 receptor drugcentral.orgnih.gov | Inverse agonist drugcentral.orgnih.gov |

| 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | Phenyl groups at N1, N3, and C5 with bromo substitutions | High affinity for human CB1 receptor drugcentral.orgnih.gov | Inverse agonist drugcentral.orgnih.gov |

| 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one | Thiohydantoin with allyl and bromophenyl substitutions | High affinity for CB1 receptor nih.gov | Inverse agonist nih.gov |

| 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one | Thiohydantoin with iodophenyl and butyl substitutions | High affinity for CB1 receptor nih.gov | Inverse agonist nih.gov |

Serotonin (B10506) Transporter (SERT) Activity

The serotonin transporter (SERT) is a critical protein in the regulation of serotonergic neurotransmission and a primary target for many antidepressant medications. The imidazolidine-2,4-dione scaffold has been explored for its potential to interact with SERT. While specific data on the direct activity of 5-Ethyl-3-phenylimidazolidine-2,4-dione (Ethotoin) at the serotonin transporter is limited in the reviewed literature, studies on other derivatives of imidazolidine-2,4-dione provide insights into the structural requirements for SERT binding.

Research has shown that certain arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione exhibit affinity for SERT. nih.govnih.govresearchgate.net The nature of the arylpiperazine fragment and the length of the alkyl chain are crucial determinants of this activity. For example, derivatives containing a 2,3-dichloro or 3-chlorophenylpiperazine moiety have been found to be potent SERT ligands. nih.gov A number of imidazolidine-2,4-dione derivatives have also displayed high affinity for the 5-HT1A receptor, with some compounds acting as dual ligands for both SERT and the 5-HT1A receptor. nih.gov

It is important to emphasize that these studies have been conducted on imidazolidine-2,4-dione derivatives with significantly different substitution patterns compared to 5-Ethyl-3-phenylimidazolidine-2,4-dione. The presence of a large arylpiperazinylalkyl group is a key feature for the observed SERT affinity in these analogs. Therefore, direct investigation is needed to determine if 5-Ethyl-3-phenylimidazolidine-2,4-dione possesses any significant activity at the serotonin transporter.

Table 2: Serotonin Transporter (SERT) and 5-HT1A Receptor Affinity of Selected Imidazolidine-2,4-dione Derivatives

| Compound Class | General Structure | SERT Affinity (pKi) | 5-HT1A Receptor Affinity |

| Arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione and imidazolidine-2,4-dione | Imidazolidine-2,4-dione core with an arylpiperazinylalkyl side chain | Moderate to high for some derivatives (pKi range of 5.61–7.53) nih.gov | High affinity for many derivatives (Ki in the nM range) nih.gov |

| Mannich bases of 5-arylimidazolidine-2,4-dione | Imidazolidine-2,4-dione core with an arylpiperazinylmethyl moiety | Investigated for dual SERT and 5-HT1A affinity researchgate.net | High affinity for some derivatives researchgate.net |

Other Receptor and Enzyme Interactions Underlying Biological Effects

5-Ethyl-3-phenylimidazolidine-2,4-dione, known as Ethotoin, is an anticonvulsant drug belonging to the hydantoin class. nih.govwikipedia.org Its primary biological effect is the management of tonic-clonic and complex partial seizures. drugbank.comwikipedia.org The mechanism of action of Ethotoin is believed to be similar to that of the more commonly known hydantoin, Phenytoin. drugbank.comdrugcentral.orgnih.govpediatriconcall.com This mechanism involves the modulation of neuronal excitability by affecting ion channels.

The main proposed mechanism is the blockade of voltage-gated sodium channels. drugbank.com By stabilizing the inactive state of these channels, Ethotoin limits the influx of sodium ions into the neuron, which in turn reduces the ability of the neuron to fire at high frequencies, thus preventing the spread of seizure activity. drugbank.com It is thought to stabilize the seizure threshold rather than elevating it. drugbank.comnih.gov

Ethotoin is metabolized in the liver, primarily through N-deethylation and p-hydroxylation. drugbank.com Its metabolism involves cytochrome P450 (CYP) enzymes, which can lead to potential drug-drug interactions. drugbank.comnih.govmonash.edu For instance, drugs that induce or inhibit CYP enzymes can alter the plasma concentration and clearance of Ethotoin, potentially affecting its efficacy and toxicity. monash.edu Phenytoin, a related compound, is metabolized by CYP2C9 and CYP2C19, and it is a potent inducer of several CYP enzymes, which can increase the metabolism of other co-administered drugs. nih.govmonash.edudrugbank.com Given the structural similarity, Ethotoin may share some of these interaction profiles.

Table 4: Summary of Other Known Biological Interactions of 5-Ethyl-3-phenylimidazolidine-2,4-dione (Ethotoin)

| Target/Enzyme | Interaction/Effect | Biological Consequence |

| Voltage-gated sodium channels | Blocks the channel by stabilizing the inactive state drugbank.com | Reduces neuronal hyperexcitability and prevents seizure spread drugbank.comnih.gov |

| Cytochrome P450 enzymes | Metabolized by hepatic CYP enzymes drugbank.com | Potential for drug-drug interactions with CYP inducers and inhibitors monash.edu |

Future Research Directions and Unexplored Avenues for 5 Ethyl 3 Phenylimidazolidine 2,4 Dione Research

Development of Novel and Sustainable Synthetic Routes for Imidazolidine-2,4-diones

The synthesis of imidazolidine-2,4-diones is well-established, but future research will focus on developing more efficient, cost-effective, and environmentally benign methodologies. Current synthetic strategies often involve multi-step processes or the use of harsh reagents.

Future research should prioritize:

Multi-component Reactions (MCRs): As demonstrated by the synthesis of a hydantoin (B18101) derivative from ethyl pyruvate, p-anisidine (B42471), and phenyl isocyanate, three-component reactions offer an efficient route to complex molecules in a single step. mdpi.com Further development of MCRs using varied starting materials could rapidly generate diverse libraries of 5-Ethyl-3-phenylimidazolidine-2,4-dione analogs.

Green Chemistry Principles: Emphasis will be placed on the use of greener solvents, reducing reaction temperatures, and employing catalysts to minimize waste and energy consumption. For instance, moving away from chlorinated solvents like chloroform, which has been used in some syntheses, towards more sustainable alternatives is a key goal. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and product consistency compared to traditional batch processing. Adapting existing cyclization and condensation reactions to flow chemistry setups is a promising avenue for industrial-scale production. researchgate.net

Novel Catalytic Systems: Exploration of new catalysts, including biocatalysts (enzymes) or organocatalysts, could lead to milder reaction conditions and improved stereoselectivity, a crucial aspect for enhancing biological activity.

| Synthetic Strategy | Description | Potential Advantages |

| Multi-component Reactions | Combining three or more reactants in a single pot to form a complex product. | Increased efficiency, atom economy, and rapid generation of chemical diversity. |

| Cyclization Methods | Formation of the core heterocyclic ring from a linear precursor, often using reagents like ethyl chloroacetate. researchgate.net | A foundational method that can be optimized for sustainability. |

| C-Phenylglycine Route | Synthesis using C-phenylglycine derivatives as key building blocks. mdpi.comnih.gov | Provides a direct pathway to specific substituted hydantoins. |

Advanced Mechanistic Investigations of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms underlying the formation of imidazolidine-2,4-diones is critical for optimizing existing synthetic routes and designing new ones. While tentative mechanisms have been proposed for certain multi-component reactions, suggesting complementary pathways, these often rely on indirect evidence such as experiments with preformed intermediates. mdpi.com

Future research will require the application of advanced analytical techniques to gain unambiguous insights.

In Situ Spectroscopy: Techniques like real-time NMR and IR spectroscopy can monitor the concentration of reactants, intermediates, and products throughout a reaction, providing a dynamic view of the transformation.

Advanced Mass Spectrometry: The use of photoionization and photoelectron photoion coincidence spectroscopy can help identify and characterize transient and elusive reactive intermediates, which are often key to understanding the reaction pathway. rsc.org These methods are particularly useful for distinguishing between isomers, which can be crucial in complex reaction mixtures. rsc.org

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the most likely mechanism. This computational work, when combined with experimental data, provides a powerful tool for mechanistic elucidation.

Integration of High-Throughput Screening with Computational Design for Novel Biological Activity

The discovery of new biological activities for 5-Ethyl-3-phenylimidazolidine-2,4-dione derivatives can be dramatically accelerated by combining computational and experimental screening methods. This integrated approach allows for the efficient exploration of vast chemical space to identify promising lead compounds.

The workflow for this integrated approach involves:

Computational High-Throughput Screening (HTS): Utilizing techniques like Diversity-based High-Throughput Virtual Screening (D-HTVS), large chemical libraries can be computationally docked against a biological target of interest. nih.gov This initial step filters millions of compounds down to a manageable number of promising candidates.

Computational Design: Fragment-based drug design (FBDD) and other computational methods can be used to meticulously design novel derivatives with improved binding affinity and selectivity for a specific target, such as the Epidermal Growth Factor Receptor (EGFR). rsc.org

Synthesis and In Vitro HTS: The computationally prioritized compounds are then synthesized and subjected to experimental high-throughput screening assays to validate their biological activity. nih.govdovepress.com This could involve enzyme inhibition assays or cell-based proliferation assays. nih.gov

This synergy allows researchers to focus resources on compounds with the highest probability of success, significantly streamlining the drug discovery process. astrazeneca.com

| Stage | Technique | Purpose |

| Screening | High-Throughput Virtual Screening (HTVS) | To rapidly screen large compound libraries against a biological target. nih.gov |

| Design | Fragment-Based Drug Design (FBDD) | To design novel molecules with optimized interactions with the target protein. rsc.org |

| Validation | In Vitro Enzyme/Cell-based Assays | To experimentally confirm the biological activity and potency of synthesized compounds. nih.gov |

Exploration of New Biological Targets and Polypharmacology for Enhanced Selectivity

Derivatives of imidazolidine-2,4-dione have already been investigated for a range of biological targets, including protein tyrosine phosphatases (PTP1B, LYP) involved in diabetes and autoimmune diseases, and Bcl-2 proteins in cancer. nih.govnih.govnih.gov However, the full spectrum of their biological activity remains to be explored.

Future research should focus on:

New Target Identification: Screening 5-Ethyl-3-phenylimidazolidine-2,4-dione and its analogs against a wider array of biological targets, such as kinases, proteases, and ion channels, could uncover entirely new therapeutic applications.

Polypharmacology: Instead of designing exquisitely selective ligands for a single target, a emerging strategy is to design compounds that intentionally interact with multiple targets. This can lead to enhanced efficacy (synergism) or an improved safety profile. For example, designing a dual inhibitor of two different kinases can be a powerful strategy in cancer therapy. nih.gov Investigating the potential of imidazolidine-2,4-dione derivatives to act as synergistic partners with existing drugs, such as antitubercular agents, is another promising avenue. nih.gov

Selectivity Profiling: A significant challenge in drug design is achieving selectivity for the desired target over closely related proteins, such as different types of protein tyrosine phosphatases which have highly homologous structures. nih.gov Future work will involve extensive selectivity profiling of lead compounds against a panel of related off-targets to identify and minimize potential side effects.

Application of Artificial Intelligence and Machine Learning in Chemical Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of new medicines. nih.govcrimsonpublishers.com These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. astrazeneca.com

For 5-Ethyl-3-phenylimidazolidine-2,4-dione research, AI/ML can be applied to:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) studies, enhanced by machine learning algorithms like Artificial Neural Networks (ANN), can build robust models that predict the biological activity of novel compounds based on their molecular structure. researchgate.net This allows for the in silico design of more potent derivatives before they are synthesized.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. crimsonpublishers.com These models can be trained on existing imidazolidine-2,4-dione structures and their activities to generate novel, optimized drug candidates.

Property Prediction: Machine learning models can accurately predict various pharmaceutical parameters, including absorption, distribution, metabolism, excretion (ADME), and toxicity. astrazeneca.comcrimsonpublishers.com This helps in prioritizing compounds with favorable drug-like properties early in the discovery pipeline, reducing late-stage failures. The integration of AI has been shown to increase the discovery of novel materials and lead to more radical inventions. arxiv.org

Design and Synthesis of Advanced Derivatives with Modulated Stereochemistry and Conformational Control

The three-dimensional structure of a drug molecule is paramount to its interaction with a biological target. For 5-Ethyl-3-phenylimidazolidine-2,4-dione, the stereocenter at the C5 position and the rotational freedom of the phenyl group are key structural features.

Future research will focus on the precise control of these features:

Asymmetric Synthesis: Developing stereoselective synthetic methods to produce single enantiomers of 5-Ethyl-3-phenylimidazolidine-2,4-dione is a high priority. Different enantiomers can have vastly different biological activities and safety profiles.